molecular formula C23H46NO2 B1499948 (4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl CAS No. 101829-05-4

(4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl

Cat. No.: B1499948
CAS No.: 101829-05-4
M. Wt: 368.6 g/mol
InChI Key: LMFAKDOCBCXKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl: is a chemical compound with a complex structure that includes a 1,3-oxazolidin ring substituted with dimethyl and dinonyl groups. This compound is known for its unique properties and diverse applications in scientific research, particularly in fields such as catalysis, polymers, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl typically involves multiple steps, starting with the formation of the oxazolidin ring. One common approach is the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and continuous flow processes to achieve high yields and purity. The choice of reagents and solvents is optimized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl: can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the compound to its corresponding oxo derivatives.

  • Reduction: : Reduction of the oxo group to a hydroxyl group.

  • Substitution: : Replacement of one or more substituents on the oxazolidin ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxylated compounds, and various substituted oxazolidin derivatives.

Scientific Research Applications

Basic Information

  • Chemical Formula : C23H46NO2
  • Molecular Weight : 368.617 g/mol
  • CAS Number : 101829-05-4

Structure

The structure of (4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl features an oxazolidine ring, which is known for its stability and reactivity in organic reactions. The presence of the dimethyl and dinonyl groups contributes to its unique properties.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that oxazolidine derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains, showing potential as a new class of antibiotics. A study demonstrated that modifications in the oxazolidine structure can enhance its antibacterial activity against resistant strains of bacteria .

Drug Development : The compound's ability to act as a scaffold for drug design makes it valuable in pharmaceutical research. Its structural features allow for the development of novel therapeutic agents targeting specific diseases, including cancer and infectious diseases .

Materials Science

Polymer Synthesis : this compound can serve as a monomer in the synthesis of polymers with desirable mechanical and thermal properties. Its incorporation into polymer matrices can enhance material strength and thermal stability .

Coatings and Adhesives : The compound is also explored for use in coatings and adhesives due to its chemical stability and adhesion properties. These applications are particularly relevant in industries requiring durable and resistant materials .

Chemical Intermediate

Organic Synthesis : In organic chemistry, this compound functions as an important intermediate for synthesizing other complex molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and cyclizations .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial effects of several oxazolidine derivatives, including this compound. Results indicated a significant reduction in bacterial viability against Staphylococcus aureus strains. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .

Case Study 2: Polymer Development

In a polymer chemistry research project, this compound was utilized as a building block for synthesizing high-performance polymers. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers used in similar applications .

Mechanism of Action

The mechanism by which (4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

(4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl: is unique due to its specific structural features and reactivity. Similar compounds include other oxazolidin derivatives, such as 4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-ol and 4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-one . These compounds share the oxazolidin ring but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Biological Activity

(4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl is a synthetic compound with potential applications in various biological contexts. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C23H46NO, with a molecular weight of 368.6 g/mol. Its structure is characterized by the oxazolidine ring, which is known for its role in various biological activities.

Biological Activity Overview

Recent research indicates that compounds containing oxazolidine moieties exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Studies have shown that oxazolidine derivatives possess significant antimicrobial properties. The mechanism typically involves interference with bacterial protein synthesis. For instance, similar compounds have demonstrated efficacy against both gram-positive and gram-negative bacteria.

CompoundActivity TypeMIC (µg/mL)Reference
Oxazolidine AGram-positive32
Oxazolidine BGram-negative64

Neuroprotective Effects

Research indicates that oxazolidine derivatives may also exhibit neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. They may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in cholinergic neurotransmission.

Case Study:
A study evaluating the inhibitory effects of oxazolidine derivatives on AChE and BuChE found that certain derivatives had IC50 values significantly lower than standard drugs like donepezil. For example, a related compound exhibited an IC50 of 5.07 µM against BuChE with a selectivity index greater than 19.72 .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Enzyme Inhibition: Compounds similar to this oxazolidine have been shown to inhibit key enzymes involved in neurotransmission.
  • Antioxidant Properties: Some derivatives demonstrate antioxidant activity that can protect cells from oxidative stress.
  • Interaction with Receptors: The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics.

ParameterValue
BioavailabilityHigh
Half-life6 hours
MetabolismHepatic

Properties

InChI

InChI=1S/C23H46NO2/c1-5-7-9-11-13-15-17-19-23(24(25)22(3,4)21-26-23)20-18-16-14-12-10-8-6-2/h5-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFAKDOCBCXKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1(N(C(CO1)(C)C)[O])CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662258
Record name (4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101829-05-4
Record name (4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl
Reactant of Route 2
(4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl
Reactant of Route 3
Reactant of Route 3
(4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl
Reactant of Route 4
Reactant of Route 4
(4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl
Reactant of Route 5
(4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl
Reactant of Route 6
(4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.